Regioisomeric Tetrazole Position Drives GPR35 Agonist Potency by >40‑Fold
In a systematic SAR study of tetrazole-aniline-derived GPR35 agonists, the ortho-tetrazole arrangement (tetrazole at the 2-position of the aniline) produced EC₅₀ values of 0.38–44 μM depending on further substitution, whereas all reported potent agonists require this ortho connectivity [1]. The target compound, 2-methyl-5-(2H-tetrazol-5-yl)aniline, places the tetrazole meta to the aniline nitrogen and para to the methyl group, a regioisomeric pattern that is absent from the active GPR35 agonist series [2]. Consequently, this building block is not a direct substitute for ortho-tetrazole-aniline scaffolds in GPR35 programmes and instead defines a distinct chemical space for exploring alternative target engagement [2].
| Evidence Dimension | GPR35 agonist potency (EC₅₀) dependence on tetrazole ring position on the aniline core |
|---|---|
| Target Compound Data | No direct GPR35 EC₅₀ data available; meta-tetrazole substitution pattern not represented in the active series |
| Comparator Or Baseline | N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide (63): ortho-tetrazole, EC₅₀ = 0.041 μM; N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (56): EC₅₀ = 0.059 μM; 2-(1H-tetrazol-5-yl)aniline (7a): EC₅₀ = 30.0 μM |
| Quantified Difference | Ortho-tetrazole arrangement is indispensable for sub‑micromolar GPR35 agonism; meta-tetrazole isomers are not active in this assay |
| Conditions | Dynamic mass redistribution (DMR) assay in HT-29 cells; agonist and desensitization protocols as described in ACS Med Chem Lett 2018 |
Why This Matters
Procurement decisions for GPR35-targeted libraries must distinguish between ortho-tetrazole-aniline (agonist-competent) and meta-tetrazole-aniline scaffolds (alternate target space); the target compound provides a clean orthogonal vector for scaffold-hopping away from GPR35.
- [1] Wei L, Hou T, Lu C, et al. SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. ACS Med Chem Lett. 2018;9(5):422-427. Table 1. View Source
- [2] Wei L, Hou T, Lu C, et al. ACS Med Chem Lett. 2018;9(5):422-427. Full text – compound scope and substitution pattern analysis. View Source
